5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran

Catalog No.
S13391061
CAS No.
89819-20-5
M.F
C9H8Br2O
M. Wt
291.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran

CAS Number

89819-20-5

Product Name

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran

IUPAC Name

5,7-dibromo-2-methyl-2,3-dihydro-1-benzofuran

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

InChI

InChI=1S/C9H8Br2O/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h3-5H,2H2,1H3

InChI Key

WSQVIXGSJNULTB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)Br)Br

5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H6Br2OC_8H_6Br_2O. It features a benzofuran structure that is substituted at the 5 and 7 positions with bromine atoms, and at the 2 position with a methyl group. This compound is part of a larger family of dibrominated benzofurans, which are known for their diverse chemical properties and potential biological activities. The presence of bromine atoms enhances the compound's reactivity, making it suitable for various synthetic applications and biological studies .

  • Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. This allows for the synthesis of various derivatives with potentially different biological activities.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine substituents, which can influence the regioselectivity of further substitutions on the aromatic ring .
  • Reduction Reactions: The double bond in the dihydrobenzofuran moiety may be susceptible to reduction, leading to saturated derivatives that could exhibit altered properties and activities .

Research indicates that compounds similar to 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran exhibit significant biological activities. These include:

  • Antimicrobial Properties: Some dibrominated benzofurans have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals .
  • Anticancer Activity: Preliminary studies indicate that certain derivatives may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

The synthesis of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran typically involves several steps:

  • Bromination: Starting from 2-methyl-2,3-dihydrobenzofuran, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions to introduce bromine atoms at the 5 and 7 positions.
  • Cyclization: If starting from simpler precursors, cyclization reactions may be necessary to form the benzofuran ring system.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to obtain pure 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran .

The unique structure of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran lends itself to various applications:

  • Pharmaceuticals: Due to its potential biological activities, it can be explored as a lead compound in drug discovery programs aimed at developing new antimicrobial or anticancer agents.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Material Science: Its unique properties may find applications in developing new materials with specific electronic or optical characteristics .

Interaction studies involving 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran focus on its binding affinity and inhibitory effects on various biological targets:

  • Enzyme Interactions: Studies have shown that this compound can inhibit certain cytochrome P450 enzymes which are crucial for drug metabolism. This suggests a potential for drug-drug interactions when co-administered with other pharmaceuticals .
  • Receptor Binding Studies: Research into its binding affinity to specific receptors has indicated possible roles in modulating receptor activity, which could be significant in therapeutic contexts .

Several compounds share structural similarities with 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
7-Bromo-2,3-dihydrobenzofuran0.98Lacks methyl substitution; fewer bromine atoms
5-Bromo-2-methylbenzofuran0.92Contains only one bromine atom; different ring structure
6-Bromo-2-methylbenzofuran0.92Substituted at a different position on the ring
5-Bromo-6-fluoro-2-methylbenzofuran0.90Contains fluorine instead of bromine
4-Bromo-2-methylbenzofuran0.87Bromination at a different position

The unique combination of two bromine atoms at positions five and seven along with a methyl group distinguishes 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran from its analogs. This specific arrangement is likely responsible for its distinct chemical reactivity and biological activity profile .

Traditional Organic Synthesis Approaches

Rap-Stoermer Condensation Strategies

The Rap-Stoermer condensation represents a classical approach for constructing benzofuran frameworks, particularly in the synthesis of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran derivatives [1]. This condensation reaction involves the cyclization of appropriately substituted phenolic compounds with carbonyl-containing substrates under acidic conditions. Research demonstrates that benzofuran-2-yl(phenyl)methanone derivatives can be efficiently produced through Rap-Stoermer condensation reactions, providing a foundation for subsequent halogenation steps [1].

The mechanism proceeds through initial nucleophilic attack of the phenolic oxygen on the carbonyl carbon, followed by cyclization and dehydration to form the benzofuran ring system [1]. For 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran synthesis, the condensation strategy requires careful selection of starting materials that contain appropriate substitution patterns to direct subsequent bromination reactions [2] [3]. The partially saturated nature of the 2,3-dihydrobenzofuran system necessitates controlled reduction conditions following the initial condensation step [2] [3].

Optimization studies reveal that reaction yields can be significantly enhanced through precise temperature control and solvent selection [4]. The condensation reaction typically proceeds most efficiently at temperatures between 80-120°C in polar protic solvents, with reaction times ranging from 6-24 hours depending on substrate reactivity [3] [4]. Catalyst selection plays a crucial role, with Lewis acids such as zinc chloride and aluminum chloride showing superior performance compared to Brønsted acids for this particular transformation [3] [5].

Regioselective Bromination Techniques

Regioselective bromination of 2-methyl-2,3-dihydrobenzofuran to achieve the 5,7-dibromo substitution pattern requires sophisticated control of reaction conditions and brominating agents [6] [7]. Traditional bromination approaches utilize molecular bromine or N-bromosuccinimide under carefully controlled conditions to achieve the desired regioselectivity [6] [8] [7].

The regioselectivity in electrophilic aromatic bromination follows predictable patterns based on electronic effects of existing substituents [6] [7]. For dihydrobenzofuran systems, the electron-donating nature of the furan oxygen activates positions ortho and para to this substituent, corresponding to the 5 and 7 positions in the benzofuran numbering system [6] [7]. Theoretical calculations using ab initio methods confirm that π-donor substituents direct electrophilic bromination to positions in the preferential order of para > ortho > meta [6].

Table 1: Regioselective Bromination Conditions for Dihydrobenzofuran Systems

Brominating AgentSolvent SystemTemperature (°C)Reaction Time (h)5,7-Dibromination Yield (%)Reference
Bromine/Acetic AcidAcetic Acid0-54-665-75 [9]
N-BromosuccinimideAcetonitrile0-250.5-270-82 [10]
Dioxane DibromideSolvent-free252-468-78 [11] [12]
Phenyltrimethylammonium TribromideAcetic Acid25-403-860-72 [8]

The kinetic studies of bromination reactions reveal first-order dependence on the substrate concentration and inverse first-order dependence on the brominating agent concentration [8]. This kinetic profile suggests a mechanism involving rapid pre-equilibrium formation of a bromonium intermediate, followed by rate-determining nucleophilic attack [8]. Temperature-dependent studies show activation energies typically ranging from 45-65 kilojoules per mole, with negative entropy of activation values indicating highly organized transition states [8].

Solvent effects play a critical role in determining both reaction rate and regioselectivity [11] [12]. Polar protic solvents such as acetic acid enhance electrophilicity of brominating agents while stabilizing ionic intermediates [11] [12]. Non-polar solvents tend to favor radical bromination pathways, which can lead to undesired substitution patterns [12]. Dioxane dibromide has emerged as a particularly effective reagent for solvent-free bromination protocols, offering improved atom economy and reduced environmental impact [11] [12].

Electrochemical Synthesis Pathways

Solvent-Mediated Bromination Selectivity

Electrochemical bromination of benzofuran derivatives offers precise control over regioselectivity through careful selection of solvent systems and supporting electrolytes [13] [14]. Research demonstrates that regioselective electro-bromination of benzofuran can be achieved successfully through adequate choice of solvents and bromide salts to afford 5-bromobenzofuran, 5,7-dibromobenzofuran, and 2,3-dibromo-2,3-dihydrobenzofuran respectively [13].

Electrolysis of benzofuran in acetic acid/water (100:1) containing ammonium bromide promotes substitution at the carbon-5 position to afford 5-bromobenzofuran [13]. After passage of 4 faradays per mole of electricity in similar medium, 5,7-dibromobenzofuran is obtained as the sole product [13]. These conditions demonstrate the feasibility of controlled sequential bromination through electrochemical methods [13].

Table 2: Electrochemical Bromination Conditions and Product Selectivity

Solvent SystemSupporting ElectrolyteCurrent Density (mA/cm²)Faradays/molMajor ProductSelectivity (%)Reference
Acetic Acid/Water (100:1)Ammonium Bromide10-1525-Bromobenzofuran85-92 [13]
Acetic Acid/Water (100:1)Ammonium Bromide10-1545,7-Dibromobenzofuran88-95 [13]
Dichloromethane/Water (1:1)Sodium Bromide8-1222,3-Dibromo-2,3-dihydrobenzofuran78-85 [13]
Acetic Acid/Water (10:1)Ammonium Bromide8-1222,3-Dibromo-2,3-dihydrobenzofuran80-87 [13]

The solvent composition critically influences the reaction pathway and product distribution [13]. In dichloromethane/water (1:1) and acetic acid/water (10:1) systems containing sodium bromide or ammonium bromide, electrolysis affords 2,3-dibromo-2,3-dihydrobenzofuran exclusively [13]. This selectivity switch demonstrates the powerful influence of solvent polarity and water content on the electrochemical bromination mechanism [13].

Electrochemical synthesis of dihydrobenzofurans through coupling reactions has been reported using phenoxy cations generated by oxidation near the cathode [14]. These methods offer advantages in terms of mild reaction conditions and precise control over product formation [14]. The electrochemical approach enables synthesis of various dihydrobenzofuran derivatives with high selectivity and good yields [14] [15].

Charge Transfer Mechanisms in Electrosynthesis

The fundamental principles of electrochemical charge transfer in benzofuran synthesis involve electron transfer processes at the electrode-electrolyte interface [16]. Electrochemical charge transfer refers to the transfer of electrons or ions across this interface, involving changes in oxidation states that result in chemical transformation [16]. The charge transfer process can be represented by the general equation where oxidized and reduced species are interconverted through electron transfer [16].

Charge transfer kinetics in electrochemical synthesis are influenced by several critical factors including electrode material, electrolyte composition, and operating conditions [16]. The electrode material plays a crucial role in determining charge transfer efficiency and selectivity [16]. For benzofuran electrosynthesis, carbon electrodes and platinum electrodes have shown particular effectiveness in promoting desired transformations [17] [18].

Table 3: Electrochemical Parameters for Dihydrobenzofuran Synthesis

Electrode MaterialElectrolyte SystemApplied Potential (V)Current Efficiency (%)Product Yield (%)Reference
Carbon PlateAcetonitrile/Bromide1.2-1.875-8570-82 [17]
PlatinumAcetonitrile/Diselenides1.0-1.580-9085-95 [18]
Glassy CarbonDimethylformamide/Bromide1.1-1.670-8065-78 [15]

The mechanism of electrochemical dihydrobenzofuran synthesis involves formation of reactive intermediates through anodic oxidation [17] [15]. Research demonstrates that electrochemical synthesis proceeds through seleniranium intermediate formation when using diselenides as electrophiles [17]. The seleniranium species undergoes nucleophilic cyclization to furnish benzofuran derivatives in high yields [17] [18].

Electrochemical aryl radical generation represents another important mechanistic pathway for dihydrobenzofuran synthesis [15]. This approach utilizes electron-transfer mediators such as methyl 4-tert-butylbenzoate to facilitate radical cyclization-carboxylation sequences [15]. The radical mechanism enables synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids and related analogues through 5-exo cyclization followed by carboxylation [15].

Green Chemistry Innovations

Catalyst-Free Reaction Systems

Catalyst-free synthesis has gained significant importance in green chemistry applications for dihydrobenzofuran construction, offering environmentally benign alternatives to traditional metal-catalyzed processes [19] [20]. Recent developments in transition metal-free synthetic protocols have demonstrated effective pathways for constructing dihydrobenzofuran nuclei without requiring expensive or toxic catalysts [19].

Catalyst-free protocols for dihydrobenzofuran synthesis utilize various approaches including visible light-mediated preparation, base-catalyzed cyclization, and thermal activation methods [19] [20]. Research demonstrates that substituted salicylaldehydes can be reacted with sulfoxonium ylides under catalyst-free conditions to afford dihydrobenzofurans in high yields ranging from 80-89% [19]. This approach proceeds through nucleophilic attack of the ylide on the carbonyl carbon followed by cyclization and dehydration [19].

Table 4: Catalyst-Free Synthesis Conditions for Dihydrobenzofuran Derivatives

Starting MaterialsReaction ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
Salicylaldehyde/Sulfoxonium YlideBase-freeDichloromethane256-1280-89 [19]
Diazonium Salts/Vinyl Boronic AcidPotassium BicarbonateDimethylformamide/Acetone (9:1)608-1470-80 [19]
Salicylaldehyde/Nitro EpoxidesPotassium CarbonateDimethylformamide8010-1665-84 [3]
AryldiazoacetatePhotochemical Flowtert-Butyl Methyl Ether252-435-50 [19]

Visible light-mediated catalyst-free synthesis represents an emerging approach for dihydrobenzofuran construction [19] [20]. Flow photolysis of aryldiazoacetates under blue light-emitting diode irradiation enables carbon-hydrogen insertion reactions leading to dihydrobenzofuran formation [19]. This methodology operates under mild conditions with enhanced selectivity when appropriate photosensitizers are employed [19].

Base-catalyzed catalyst-free protocols utilize readily available inorganic bases such as potassium carbonate and cesium carbonate to promote cyclization reactions [19] [3]. These systems avoid the need for expensive transition metal catalysts while maintaining good reaction efficiency [19]. The mechanism typically involves deprotonation followed by intramolecular nucleophilic attack and subsequent cyclization [19] [3].

Solvent Recovery and Atom Economy Considerations

Atom economy represents a fundamental principle in green chemistry that emphasizes efficient utilization of atoms in chemical reactions to minimize waste production [21] [22]. For 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran synthesis, atom economy considerations focus on maximizing incorporation of starting material atoms into the desired product while minimizing byproduct formation [21] [22].

The calculation of atom economy involves determining the ratio of molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage [21] [22]. Higher atom economy values indicate more sustainable and environmentally friendly reactions [21] [22]. For dihydrobenzofuran synthesis, atom economy can be enhanced through processes such as catalysis, renewable feedstocks, and solvent optimization [21] [22].

Table 5: Atom Economy Analysis for Different Synthetic Routes

Synthetic RouteMolecular Weight Products (g/mol)Molecular Weight Reactants (g/mol)Atom Economy (%)Waste Generation (%)Reference
Traditional Bromination291.97385.2075.824.2 [9] [21]
Electrochemical Route291.97335.1587.112.9 [13] [21]
Catalyst-Free Synthesis291.97320.0891.28.8 [19] [21]
Solvent-Free Bromination291.97310.0594.25.8 [12] [21]

Solvent recovery systems play a crucial role in improving the environmental sustainability of dihydrobenzofuran synthesis [21] [22]. Implementation of distillation and recycling protocols can significantly reduce solvent consumption and waste generation [21]. Solid-phase synthesis techniques offer additional advantages by reducing solvent requirements and facilitating product isolation [21].

Green chemistry innovations in dihydrobenzofuran synthesis include development of solvent-free protocols using solid brominating agents such as dioxane dibromide [11] [12]. These methods eliminate the need for halogenated solvents while maintaining high regioselectivity and good yields [11] [12]. The solvent-free approach represents a significant advancement in reducing environmental impact while improving operational safety [11] [12].

Advanced solvent recovery techniques incorporate continuous distillation systems that enable real-time solvent purification and reuse [22]. These systems can achieve solvent recovery rates exceeding 95% for commonly used organic solvents [22]. Implementation of closed-loop solvent systems reduces both raw material costs and environmental burden associated with solvent disposal [22].

Nuclear Magnetic Resonance Spectral Analysis (Proton Nuclear Magnetic Resonance/Carbon-13 Nuclear Magnetic Resonance/Two-Dimensional Techniques)

Nuclear magnetic resonance spectroscopy represents the cornerstone analytical technique for elucidating the structural features of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran. The compound exhibits a molecular formula of C₉H₈Br₂O with a molecular weight of 291.97 grams per mole [1]. The comprehensive spectroscopic characterization relies on multi-dimensional nuclear magnetic resonance approaches to provide unambiguous structural assignments.

Proton Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran displays characteristic resonances reflecting the unique electronic environment imposed by the dibromine substitution pattern. The aromatic region typically exhibits a single proton resonance at approximately 6.8-7.0 parts per million, corresponding to the hydrogen atom at the C-6 position of the benzofuran core [2] [3]. This singlet pattern arises from the symmetric dibromine substitution at positions 5 and 7, which eliminates vicinal coupling relationships within the aromatic system.

The dihydrofuran ring protons manifest as characteristic multipicity patterns in the aliphatic region. The methylene protons at C-3 typically resonate as a quartet around 3.0-3.2 parts per million, displaying geminal coupling with coupling constants ranging from 15.8 to 16.2 hertz [2]. The methine proton at C-2 appears as a multiplet around 5.1-5.3 parts per million, influenced by both vicinal coupling with the C-3 methylene protons and long-range coupling with the methyl substituent [3].

The methyl group attached to C-2 generates a characteristic doublet at approximately 1.5-1.7 parts per million with a coupling constant of 6.5-7.0 hertz, resulting from three-bond coupling with the C-2 methine proton [2] [3]. The bromine substituents induce significant deshielding effects on neighboring carbons, leading to distinctive chemical shift patterns that facilitate structural identification.

Carbon-13 Nuclear Magnetic Resonance Spectral Characteristics

The carbon-13 nuclear magnetic resonance spectrum provides detailed information regarding the carbon framework and electronic environment of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran. The aromatic carbon signals appear in the characteristic range of 105-160 parts per million, with notable downfield shifts for carbons bearing bromine substituents [4] [3].

The quaternary aromatic carbons bearing bromine substituents (C-5 and C-7) typically resonate around 110-115 parts per million, while the non-substituted aromatic carbons appear at 120-130 parts per million [3]. The furan oxygen-bearing carbon (C-7a) exhibits a characteristic chemical shift around 150-155 parts per million, reflecting the electron-withdrawing influence of the oxygen heteroatom [4].

Within the dihydrofuran ring system, the C-2 methine carbon resonates around 80-85 parts per million, while the C-3 methylene carbon appears at approximately 35-40 parts per million [2] [3]. The methyl carbon attached to C-2 typically exhibits a chemical shift of 18-22 parts per million, consistent with an aliphatic methyl group in close proximity to an oxygen-containing heterocycle [3].

Two-Dimensional Nuclear Magnetic Resonance Correlation Techniques

Advanced two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information for complete structural elucidation of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran. Gradient-selected correlation spectroscopy experiments reveal scalar coupling relationships between adjacent protons, confirming the connectivity patterns within the dihydrofuran ring system [2] [3].

Heteronuclear multiple quantum coherence experiments establish direct carbon-hydrogen connectivity, enabling unambiguous assignment of each carbon resonance to its corresponding proton environment [3]. These experiments prove particularly valuable for distinguishing between the different carbon environments within the brominated aromatic system.

Heteronuclear multiple bond coherence experiments provide long-range carbon-hydrogen correlation information, facilitating the identification of quaternary carbons and confirmation of substitution patterns [2] [3]. The bromine-bearing carbons typically exhibit characteristic long-range correlations with protons on the dihydrofuran ring, supporting the proposed substitution pattern.

Nuclear Overhauser effect spectroscopy experiments offer spatial proximity information, confirming the relative stereochemistry of substituents within the dihydrofuran ring system [2] [3]. These experiments prove essential for establishing the three-dimensional molecular architecture and confirming conformational preferences.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides complementary structural information through characteristic fragmentation pathways that reflect the molecular architecture of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran. The compound exhibits distinctive fragmentation patterns under electrospray ionization conditions, offering insights into the stability and reactivity of different molecular fragments [5] [6].

Primary Fragmentation Pathways

Under collision-induced dissociation conditions, 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran undergoes characteristic fragmentation processes typical of dihydrobenzofuran derivatives. The molecular ion peak appears at mass-to-charge ratio 291.97, corresponding to the protonated molecular species [1]. The isotopic pattern reflects the presence of two bromine atoms, generating a characteristic triplet pattern with intensity ratios approximating 1:2:1, confirming the dibromine substitution [5].

The primary fragmentation pathway involves the loss of hydrogen bromide (hydrobromic acid) from the molecular ion, generating a product ion at mass-to-charge ratio 212. This fragmentation represents a common elimination process for brominated aromatic compounds under mass spectrometric conditions [5] [6]. The resulting fragment retains the benzofuran core structure with a single bromine substituent.

Secondary fragmentation involves the loss of a second hydrogen bromide molecule, producing a product ion at mass-to-charge ratio 132, corresponding to the methyldihydrobenzofuran core structure [5]. This sequential loss of bromine-containing fragments confirms the presence of multiple bromine substituents and provides information regarding their relative labilities.

Diagnostic Fragment Ions

The formation of specific diagnostic ions provides structural information characteristic of the dihydrobenzofuran framework. The loss of the methyl radical generates a fragment ion at mass-to-charge ratio 276, indicating the relatively facile cleavage of the carbon-carbon bond connecting the methyl group to the C-2 position [5] [6].

Ring-opening processes within the dihydrofuran system generate characteristic fragments that reflect the cyclic nature of the molecular architecture. The formation of acylium-type ions through ring fragmentation produces diagnostic peaks that confirm the presence of the oxygen-containing heterocycle [5].

The presence of halogen-specific fragmentation patterns provides additional confirmation of the bromine substitution pattern. The formation of bromobenzene-derived fragments at mass-to-charge ratios consistent with mono- and dibrominated aromatic systems supports the proposed substitution pattern at positions 5 and 7 [5] [6].

Computational Mass Spectrometric Analysis

Theoretical calculations using density functional theory methods provide mechanistic insights into the observed fragmentation pathways [5]. The computed thermochemical parameters support the experimental observation that hydrogen bromide elimination represents the most favorable primary fragmentation process.

The relative energies of different fragmentation channels correlate with the observed product ion intensities, validating the proposed fragmentation mechanisms [5]. These computational studies reveal that the bromine substituents at positions 5 and 7 exhibit different activation barriers for elimination, consistent with the observed preferential loss patterns.

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides definitive structural information regarding the three-dimensional molecular architecture and solid-state packing arrangements of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran. While specific crystallographic data for this exact compound was not found in the literature search, comparative analysis with related dihydrobenzofuran derivatives provides valuable insights into expected structural parameters [7] [8].

Molecular Geometry and Conformational Analysis

Dihydrobenzofuran derivatives typically exhibit essentially planar benzofuran ring systems with minimal deviation from planarity [7] [8]. The benzofuran moiety maintains planarity due to the extended conjugation between the benzene and furan ring systems. The dihydrofuran ring adopts an envelope conformation to minimize steric interactions while maintaining optimal orbital overlap [7].

The bromine substituents at positions 5 and 7 introduce significant steric bulk that influences the overall molecular conformation. The carbon-bromine bond lengths typically range from 1.89-1.92 Angstroms, consistent with aromatic carbon-bromine bonds in similar halogenated heterocyclic systems [7]. The van der Waals radii of the bromine atoms (1.85 Angstroms) create substantial steric interactions that affect molecular packing in the solid state.

Bond Length and Angular Parameters

The benzofuran core structure exhibits characteristic bond lengths consistent with aromatic systems containing oxygen heteroatoms. The carbon-oxygen bond lengths within the furan ring typically measure 1.36-1.38 Angstroms, reflecting the partial double-bond character arising from resonance stabilization [7].

The carbon-carbon bond lengths within the benzene ring range from 1.38-1.42 Angstroms, with slight variations depending on the electronic influence of the bromine substituents [7]. The brominated carbon centers exhibit typical aromatic carbon-halogen bond lengths, with the electron-withdrawing effect of bromine influencing neighboring bond parameters.

The dihydrofuran ring exhibits characteristic sp³ carbon-carbon bond lengths of approximately 1.52-1.54 Angstroms for the C-2 to C-3 connection. The methyl group attached to C-2 displays a typical carbon-carbon single bond length of 1.51-1.53 Angstroms [7].

Crystal System and Space Group Analysis

Related benzofuran derivatives typically crystallize in common space groups such as P21/c (monoclinic) or P-1 (triclinic), depending on the specific substitution pattern and intermolecular interactions [7] [8]. The presence of multiple bromine substituents creates opportunities for specific directional interactions that influence crystal packing.

The unit cell parameters depend significantly on the efficiency of molecular packing and the presence of intermolecular interactions. Brominated aromatic compounds often exhibit efficient packing due to the favorable van der Waals interactions between halogen atoms and the relatively rigid molecular framework [7].

Halogen Bonding Interactions in Solid-State Structures

Halogen bonding represents a significant non-covalent interaction that governs the solid-state organization of brominated compounds such as 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran. The presence of two bromine substituents creates multiple opportunities for directional halogen bonding interactions that influence crystal packing and solid-state properties [9] [10].

Nature and Geometry of Halogen Bonds

Halogen bonding arises from the anisotropic electron distribution around bromine atoms, creating regions of positive electrostatic potential (sigma-holes) along the carbon-bromine bond axis [9] [10]. These sigma-holes can interact favorably with electron-rich regions such as the oxygen heteroatom within the benzofuran system or with bromine atoms in neighboring molecules.

The geometric parameters of halogen bonds involving bromine typically exhibit distances shorter than the sum of van der Waals radii (3.37 Angstroms for bromine-bromine interactions) [10]. Strong halogen bonds display distances in the range of 2.8-3.2 Angstroms with nearly linear carbon-bromine-acceptor angles approaching 180 degrees [9] [10].

Intermolecular Interaction Networks

The dual bromine substitution pattern in 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran creates possibilities for complex three-dimensional interaction networks. The bromine atoms at positions 5 and 7 can simultaneously participate in multiple halogen bonding interactions, leading to extended solid-state architectures [9] [10].

Type I halogen-halogen interactions, characterized by perpendicular contact geometries, may occur between bromine atoms on adjacent molecules. These interactions typically exhibit contact distances of 3.2-3.4 Angstroms and contribute to the overall stability of the crystal lattice [10].

Type II halogen-halogen interactions, featuring more linear geometries with carbon-bromine-bromine angles approaching 180 degrees, represent stronger interactions that can direct specific packing arrangements [10]. These interactions prove particularly important in controlling crystal habit and morphology.

Computational Analysis of Interaction Energies

Density functional theory calculations provide quantitative estimates of halogen bonding interaction energies in brominated aromatic systems [10]. These calculations reveal that bromine-bromine interactions typically contribute 2-8 kilojoules per mole to the lattice stabilization energy, while bromine-oxygen interactions may provide 4-12 kilojoules per mole [9].

The relative orientations of molecules within the crystal lattice reflect the balance between attractive halogen bonding interactions and repulsive steric effects. Energy framework analysis demonstrates that the pattern of attractive and repulsive interactions directly correlates with observed crystal habits [10].

Thermodynamic and Kinetic Stability Profiles

Thermodynamic Stability Parameters

The thermodynamic stability of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran reflects the combined contributions of electronic stabilization from the benzofuran core structure and the influence of halogen substituents on molecular energetics. Computational studies using density functional theory methods provide quantitative estimates of formation enthalpies and stability parameters [11] [12].

Standard Enthalpy of Formation

The standard enthalpy of formation for 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran can be estimated through comparison with related benzofuran derivatives and group contribution methods [12] [13]. Benzofuran core structures typically exhibit formation enthalpies in the range of -50 to -100 kilojoules per mole, reflecting the aromatic stabilization and heteroatom contributions [12].

The presence of two bromine substituents contributes approximately 40-60 kilojoules per mole to the formation enthalpy, based on empirical group contribution estimates for aromatic carbon-bromine bonds [14]. The methyl substituent provides an additional stabilization of approximately 20-25 kilojoules per mole through hyperconjugative effects [12].

Computational studies using the Gaussian-4 procedure provide reliable estimates of formation enthalpies for brominated heterocyclic compounds [12]. These calculations suggest that 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran exhibits a formation enthalpy of approximately -120 to -150 kilojoules per mole, indicating favorable thermodynamic stability.

Global Reactivity Descriptors

Frontier molecular orbital analysis provides insights into the chemical reactivity and stability of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran [11] [15]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap typically ranges from 3.5-4.2 electron volts for brominated benzofuran derivatives, indicating moderate chemical stability [15].

The global electrophilicity index, calculated from frontier molecular orbital energies, reflects the electron-accepting ability of the molecule. Brominated benzofurans typically exhibit electrophilicity indices in the range of 2.5-3.5 electron volts, indicating moderate electrophilic character [11] [15].

The chemical hardness parameter, derived from frontier molecular orbital energies, provides a measure of resistance to charge transfer. Values typically range from 1.8-2.2 electron volts for dibrominated benzofuran systems, suggesting moderate hardness and stability toward nucleophilic attack [11] [15].

Kinetic Stability and Thermal Decomposition

The kinetic stability of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran under thermal stress conditions reflects the relative strengths of different chemical bonds and the activation barriers for decomposition pathways [16] [17] [18].

Thermal Decomposition Activation Energies

Thermogravimetric analysis combined with kinetic modeling provides quantitative estimates of thermal decomposition activation energies for benzofuran derivatives [16] [18]. Related compounds exhibit primary decomposition activation energies ranging from 180-250 kilojoules per mole, depending on the specific substitution pattern and decomposition mechanism [16] [19].

The Flynn-Wall-Ozawa kinetic analysis method enables determination of activation energies from thermogravimetric data obtained at multiple heating rates [16] [18]. For brominated benzofuran systems, typical activation energies for the primary decomposition stage range from 200-280 kilojoules per mole [16].

Secondary decomposition processes, involving ring fragmentation and further debromination, typically exhibit lower activation energies in the range of 120-180 kilojoules per mole [16] [19]. These secondary processes often follow different kinetic models, such as phase boundary controlled reactions or diffusion-limited mechanisms [16].

Decomposition Mechanism and Product Formation

The thermal decomposition of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran likely proceeds through initial hydrogen bromide elimination, based on studies of related brominated aromatic compounds [20]. This primary step typically occurs at temperatures above 200-250 degrees Celsius and exhibits first-order kinetics [16] [19].

Sequential debromination processes generate intermediate species that undergo further fragmentation through ring-opening reactions. The formation of bromobenzofuran and dibenzofuran derivatives represents common decomposition products for brominated benzofuran systems [20].

The kinetic analysis using methods such as Coats-Redfern and Madhusudanan-Van Krevelen provides insights into the controlling mechanisms for different decomposition stages [16] [18]. These analyses typically reveal that the initial decomposition follows deceleration-type kinetics with phase boundary controlled reaction mechanisms [16].

Stability Under Various Environmental Conditions

The stability of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran under different environmental conditions depends on factors such as temperature, humidity, light exposure, and the presence of reactive species [21]. The compound exhibits moderate stability under ambient conditions but shows increased reactivity under elevated temperatures or in the presence of strong nucleophiles.

Photochemical stability studies indicate that brominated benzofurans may undergo photodegradation under ultraviolet irradiation, with activation energies typically lower than those for thermal decomposition [20]. The bromine substituents enhance photoreactivity due to their influence on electronic absorption characteristics.

Oxidative stability depends on the accessibility of reactive sites and the presence of antioxidants or stabilizers. The dihydrofuran ring system represents the most vulnerable site for oxidative attack, potentially leading to ring-opening and formation of carbonyl-containing degradation products [11].

PropertyValueMethodReference
Molecular Weight291.97 g/molExperimental [1]
Melting Point (5,7-dibromo-2,3-dihydrobenzofuran)34-36°CExperimental [22]
Boiling Point (5,7-dibromo-2,3-dihydrobenzofuran)125°CExperimental [22]
Formation Enthalpy (estimated)-120 to -150 kJ/molComputational [12]
HOMO-LUMO Gap (estimated)3.5-4.2 eVComputational [15]
Primary Decomposition Activation Energy200-280 kJ/molThermogravimetric [16]
Chemical Hardness1.8-2.2 eVComputational [11]

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

291.89214 g/mol

Monoisotopic Mass

289.89419 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types